molecular formula C15H13ClO B14277559 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene CAS No. 138534-59-5

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene

Cat. No.: B14277559
CAS No.: 138534-59-5
M. Wt: 244.71 g/mol
InChI Key: BSCJHPJFXLEKGC-UHFFFAOYSA-N
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Description

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C15H13ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a phenylethenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, anisole (methoxybenzene) is first chlorinated to introduce the chlorine atom at the para position. The resulting 2-chloroanisole is then subjected to a Friedel-Crafts alkylation reaction with styrene to introduce the phenylethenyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation reactions. These processes are optimized for high yield and purity, often using catalysts such as aluminum chloride (AlCl3) and reaction conditions that favor the desired substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenylethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity. For example, it may inhibit certain enzymes or modulate receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of an ethenyl group.

    1-Methoxy-4-(2-phenylethenyl)benzene: Lacks the chlorine atom.

    4-Methoxystilbene: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

138534-59-5

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

2-chloro-1-methoxy-4-(1-phenylethenyl)benzene

InChI

InChI=1S/C15H13ClO/c1-11(12-6-4-3-5-7-12)13-8-9-15(17-2)14(16)10-13/h3-10H,1H2,2H3

InChI Key

BSCJHPJFXLEKGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=C)C2=CC=CC=C2)Cl

Origin of Product

United States

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